(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group, a diazepane ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl-diazepane core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the furan-3-ylmethanone moiety, often requiring specific reagents and catalysts to ensure the correct orientation and attachment.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows for diverse reaction pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to alcohols or amines.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(2,5-dimethylfuran-3-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context and application, but it generally involves binding to receptors or enzymes, altering their activity.
Comparison with Similar Compounds
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Other furan derivatives with similar functional groups
Diazepane-based compounds with varying substituents
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-11-15(13(2)20-12)16(19)18-8-4-7-17(9-10-18)14-5-3-6-14/h11,14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUQSXOWMGJIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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